2-{[4-AMINO-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-METHYLPHENYL)ETHAN-1-ONE
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Overview
Description
2-{[4-AMINO-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-METHYLPHENYL)ETHAN-1-ONE is a complex organic compound that features a triazole ring, a pyridine ring, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-AMINO-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-METHYLPHENYL)ETHAN-1-ONE typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
2-{[4-AMINO-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-METHYLPHENYL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-{[4-AMINO-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-METHYLPHENYL)ETHAN-1-ONE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-{[4-AMINO-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-METHYLPHENYL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole: Similar triazole structure with different substituents.
2-Thio-containing pyrimidines: Similar sulfur-containing heterocycles with different core structures.
Imidazole-containing compounds: Similar nitrogen-containing heterocycles with different ring systems
Uniqueness
2-{[4-AMINO-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-METHYLPHENYL)ETHAN-1-ONE is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industry .
Properties
IUPAC Name |
2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5OS/c1-11-4-6-12(7-5-11)14(22)10-23-16-20-19-15(21(16)17)13-3-2-8-18-9-13/h2-9H,10,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHNLGRFTVFWCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=NN=C(N2N)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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